![molecular formula C18H14N2O2 B2584119 2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-09-6](/img/structure/B2584119.png)
2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one
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Description
The compound “2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one” is a complex organic molecule. It contains a chromeno[2,3-c]pyrazol-3(2H)-one core, which is a type of heterocyclic compound. This core is substituted at the 2-position with a 3,4-dimethylphenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The chromeno[2,3-c]pyrazol-3(2H)-one core and the 3,4-dimethylphenyl group could potentially undergo a variety of organic reactions .Scientific Research Applications
Catalytic Applications and Green Synthesis
Research into chromeno and pyrano derivatives has highlighted their synthesis through eco-friendly and efficient methods. For example, a study by Fekri et al. (2018) demonstrated the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a heterogeneous, magnetically separable catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, emphasizing the method's eco-friendliness and efficiency due to its short reaction time and easy workup procedure (Fekri et al., 2018). Similarly, Esmaeilpour et al. (2015) developed an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water, highlighting the procedure's operational simplicity and excellent yields (Esmaeilpour et al., 2015).
Photophysical and Biological Applications
The study of chromeno and pyrano derivatives also extends to their photophysical properties and potential biological applications. Huang et al. (2007) investigated the photochromic and redox properties of a series of 2H-pyrano[3,2-c]chromen-5-one derivatives, revealing significant insights into their behavior under UV irradiation and potential for applications in materials science (Huang et al., 2007).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19-20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBTZYCHVBBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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